![molecular formula C15H11N5O B12577568 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol CAS No. 189638-62-8](/img/structure/B12577568.png)
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazinoindole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol involves its interaction with iron ions, which are crucial for various cellular processes. The compound acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These derivatives have shown potential as antiviral and anticancer agents.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This compound has been studied for its DNA binding properties and potential as a chemotherapeutic agent.
Uniqueness
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol stands out due to its specific interaction with iron ions, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable lead compound for further research and development in cancer therapy .
Properties
CAS No. |
189638-62-8 |
|---|---|
Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-hydroxy-N-phenyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N5O/c21-20-12-9-5-4-8-11(12)13-14(20)17-15(19-18-13)16-10-6-2-1-3-7-10/h1-9,21H,(H,16,17,19) |
InChI Key |
YUQKOYBVZYIMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C4=CC=CC=C4N3O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


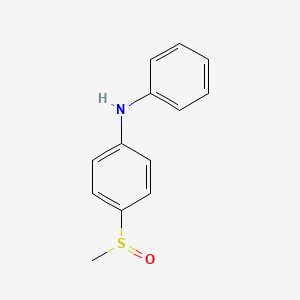
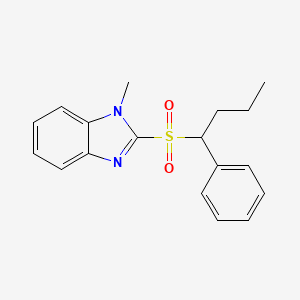
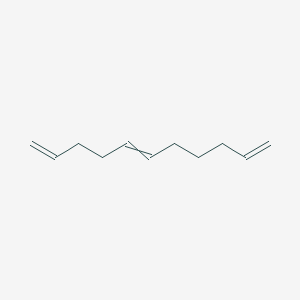
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
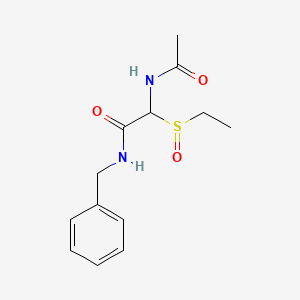
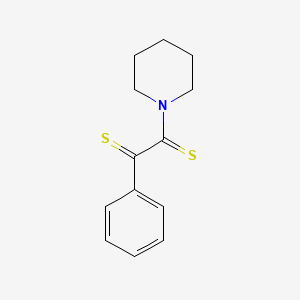
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
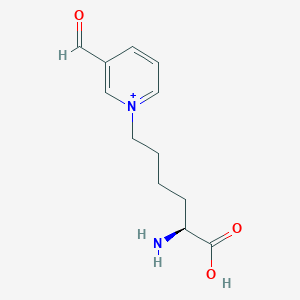
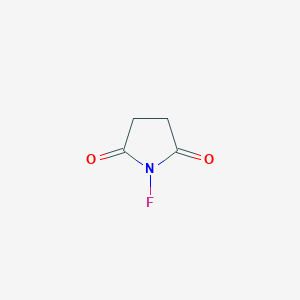
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
